molecular formula C10H14N2O5 B1599301 alpha-Thymidine CAS No. 4449-43-8

alpha-Thymidine

Cat. No. B1599301
CAS RN: 4449-43-8
M. Wt: 242.23 g/mol
InChI Key: IQFYYKKMVGJFEH-RNJXMRFFSA-N
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Description

Alpha-Thymidine is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase .


Synthesis Analysis

Thymidine nucleotide metabolism controls human telomere length . Thymidine (dT) nucleotide metabolism has been identified as a limiting factor in human telomere maintenance . Decreasing dT nucleotide salvage via deletion of the gene encoding nuclear thymidine kinase (TK1) or de novo production by knockout of the thymidylate synthase gene (TYMS) decreased telomere length .


Molecular Structure Analysis

The molecular formula of alpha-Thymidine is C10H14N2O5 . It has a molecular weight of 242.23 g/mol .


Chemical Reactions Analysis

Thymidine kinase 1 (TK1) is a DNA salvage pathway enzyme involved in regenerating thymidine for DNA synthesis and DNA damage . Thymidine is transferred from the extracellular space across the cell membrane by facilitated diffusion and is converted to its monophosphate form (dTMP) within the cytosol by TK1 .


Physical And Chemical Properties Analysis

Thymidine kinase 1 (TK1) is a DNA salvage pathway enzyme involved in regenerating thymidine for DNA synthesis and DNA damage . Thymidine is transferred from the extracellular space across the cell membrane by facilitated diffusion and is converted to its monophosphate form (dTMP) within the cytosol by TK1 .

Scientific Research Applications

Biochemical Modulation in Cancer Treatment

Alpha-Thymidine, while lacking antitumor activity on its own, has been investigated for its role as a biochemical modulator. It's used in combination with standard agents like 5-fluorouracil, 1-beta-D-arabinofuranosylcytosine, and methotrexate to enhance their effectiveness against cancer. Clinical trials have explored this combinatory approach, suggesting further studies on thymidine’s role in modulating antimetabolites (O'dwyer, King, Hoth, & Leyland-Jones, 1987).

Intracellular Metabolism and DNA Incorporation

Research on TAS-102, a combination drug including alpha-Thymidine, has revealed its unique action mechanism. It incorporates into DNA, leading to cytocidal effects. This incorporation plays a crucial role in distinguishing TAS-102's mode of action from other treatments, such as 5-FU, which primarily inhibits thymidylate synthetase (TS). Detailed studies have been conducted on the intracellular metabolism and DNA incorporation of alpha-Thymidine, offering insights into more effective clinical regimen protocols (Emura et al., 2004).

Rescue Agent from Methotrexate Toxicity

Thymidine has been utilized as a rescue agent in clinical research, particularly in cases of acute renal dysfunction following high-dose methotrexate administration. It's used alongside leucovorin and alkaline hydration to protect patients from life-threatening methotrexate toxicity. Several cases have reported successful outcomes using thymidine in this context, highlighting its potential in mitigating the adverse effects of certain cancer treatments (Grem, King, Sorensen, & Christian, 1991).

Cell Proliferation Enhancement

Prothymosin alpha, a member of the thymic hormone family, has been shown to enhance cell proliferation. Studies involving NIH3T3 cell transformants revealed that cells overexpressing prothymosin alpha, a form of alpha-Thymidine, exhibited increased proliferative activity. This finding provides direct evidence of alpha-Thymidine's role in stimulating cell proliferation by shortening the duration of the G1 phase in the cell cycle (Wu, Shiau, & Lin, 1997).

Predictive Parameter for TAS-102 Sensitivity

Alpha-Thymidine's levels and metabolism enzymes, specifically thymidine kinase and thymidine phosphorylase, are crucial factors affecting the antitumor activity of TAS-102. Research suggests that the ratio of these enzymes can be used to predict individual responses to TAS-102 therapy, providing a valuable tool for personalized cancer treatment strategies (Emura et al., 2004).

Safety And Hazards

Ensure adequate ventilation. Avoid dust formation. Avoid contact with skin, eyes, or clothing .

Future Directions

Thymidine kinase 1 (TK1) is a potentially viable biomarker for cancer recurrence, treatment monitoring, and survival . It has a growing potential as a tumor biomarker and therapeutic target . Oncolytic viruses (OVs) are comparable to be noble angels, as they can save lives . Oncolytic virotherapy is an emerging novel tumor therapeutic approach that selectively replicates in and destroys tumor cells while leaving normal cells undamaged .

properties

IUPAC Name

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858957
Record name alpha-D-Thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Thymidine

CAS RN

4449-43-8
Record name Thymidine alpha-anomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-D-Thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THYMIDINE .ALPHA.-ANOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMX6U1R2W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
YI Alekseev, NF Krynetskaya… - … Nucleotides & Nucleic …, 1996 - Taylor & Francis
Oligothymidilates with repeating inserts of 1-(β-D-2′-deoxy-2′-fluoropentafuranosyl) uracil(fU),1-(β-D-2′-deoxy-threo-pentafuranosyl) thymine(xT) an d α-oligodeoxyribonucleotide α(…
Number of citations: 2 www.tandfonline.com
L Gros, AA Ishchenko, H Ide, RH Elder… - Nucleic acids …, 2004 - academic.oup.com
… The alpha‐anomers of 2′‐deoxynucleosides such as αA and alpha‐thymidine (αT) are produced by abstraction of the anomeric hydrogen atom at C1′ by OH radicals (4,5). αA …
Number of citations: 250 academic.oup.com
EN Timofeev, BV Goryaeva… - Journal of Biomolecular …, 2006 - Taylor & Francis
… Non-natural chimeric TFO’s contained alpha-thymidine residues inside (GT) or (GA) core sequences. Modified residues were addressed to AT/TA inversions in duplexes. It was found in …
Number of citations: 3 www.tandfonline.com
P Raghuram, IVS Raju, J Sriramulu - 2009 - hakon-art.com
… Thymine and alpha-Thymidine. To … , alpha-Thymidine and Stavudine were well separated with a resolution of greater than 4 and the typical retention times of Thymine, alpha-Thymidine …
Number of citations: 0 www.hakon-art.com
P Vezzoni, R Giardini, L Lombardi, F Rilke, R Lucchini… - Cancer, 1984 - Wiley Online Library
Enzyme activity measurements are of great relevance to the classification and biochemical characterization of the various types of leukemias, but they have been much less studied in …
L Lin, XU Xu, L Xia, J Ruan - Se pu= Chinese Journal of …, 2006 - europepmc.org
[Direct separation of beta-thymidine and alpha-thymidine by high performance liquid chromatography using chiral column]. - Abstract - Europe PMC … [Direct separation of beta-thymidine …
Number of citations: 3 europepmc.org
NA Kolganova, VB Tsvetkov, IP Smirnov… - nucleic acid …, 2019 - liebertpub.com
… Anomeric alpha-thymidine was used as a “damaging” residue to disable the primary recognition site of N8. Biophysical characterization of modified aptamers supports the formation of …
Number of citations: 4 www.liebertpub.com
DM Wilson, A Simeonov - Cellular and Molecular Life Sciences, 2010 - Springer
… to incise 5′ to oxidative base modifications, eg, 5,6-dihydro-2′-deoxyuridine, 5,6-dihydrothymidine, 5-hydroxy-2′-deoxyuridine, alpha-2′-deoxyadenosine and alpha-thymidine …
Number of citations: 105 link.springer.com
PW Rice, CN Cole - Journal of virology, 1993 - Am Soc Microbiol
Simian virus 40 (SV40) large T antigen is a multifunctional protein which plays central roles during both lytic and transforming infections by SV40. It is a potent transcriptional activator …
Number of citations: 59 journals.asm.org
S Sukumar, A Krishnan, MKA Khan - Frontiers in Bioscience …, 2020 - imrpress.com
… Among those derivatives, 5-aryl thiourea-alpha-thymidine analogue exhibited significant potency … The compound 5’-arylthiourea 4-thio-alpha-thymidine analogue exhibited significant …
Number of citations: 4 www.imrpress.com

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